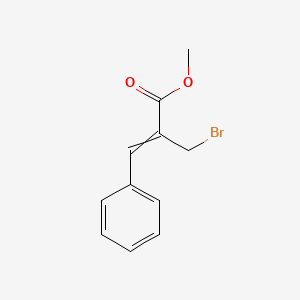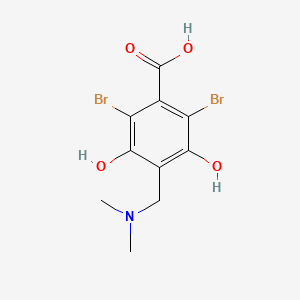
2,6-Dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid: is an organic compound that belongs to the class of brominated phenols This compound is characterized by the presence of two bromine atoms, a dimethylamino group, and two hydroxyl groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-((dimethylamino)methyl)phenol, followed by oxidation to introduce the hydroxyl groups and carboxylation to form the benzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of debrominated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The dimethylamino group may enhance its solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-methylaniline: Similar in structure but lacks the hydroxyl and carboxyl groups.
2,6-Dibromo-4-fluoroaniline: Contains a fluorine atom instead of the dimethylamino group.
2,6-Dibromo-4-methylphenol: Similar but lacks the dimethylamino group and carboxyl group.
Uniqueness
2,6-Dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid is unique due to the presence of both bromine atoms and the dimethylamino group, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
79200-81-0 |
|---|---|
Fórmula molecular |
C10H11Br2NO4 |
Peso molecular |
369.01 g/mol |
Nombre IUPAC |
2,6-dibromo-4-[(dimethylamino)methyl]-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C10H11Br2NO4/c1-13(2)3-4-8(14)6(11)5(10(16)17)7(12)9(4)15/h14-15H,3H2,1-2H3,(H,16,17) |
Clave InChI |
QZGXIFCZXPYBPI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C(=C(C(=C1O)Br)C(=O)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)
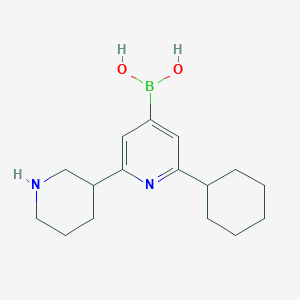
![5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087979.png)

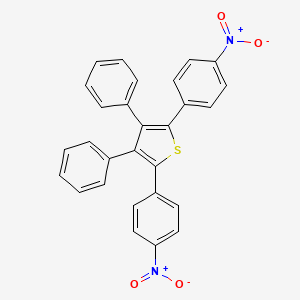


![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087992.png)
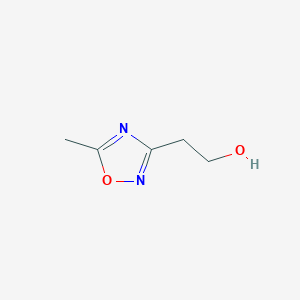
![Lithium 2-([2,2'-bipyridin]-6-yl)phenolate](/img/structure/B14088019.png)
![N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088025.png)
![1-(3-Butoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088026.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]formamide](/img/structure/B14088032.png)
